N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide
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Overview
Description
N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide typically involves the reaction of 6-aminoquinoxaline with propane-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroquinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antimicrobial agent.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Levomycin: Used as an antibiotic.
Carbadox: Employed in veterinary medicine as a growth promoter and antimicrobial agent.
Uniqueness
N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide stands out due to its unique combination of the quinoxaline and sulfonamide moieties, which confer a broad spectrum of biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H14N4O2S |
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Molecular Weight |
266.32 g/mol |
IUPAC Name |
N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide |
InChI |
InChI=1S/C11H14N4O2S/c1-7(2)18(16,17)15-10-8(12)3-4-9-11(10)14-6-5-13-9/h3-7,15H,12H2,1-2H3 |
InChI Key |
XROPGCQSFDXZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(C=CC2=NC=CN=C21)N |
Origin of Product |
United States |
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